BenchChemオンラインストアへようこそ!

3',4'-Anhydro Vincristine Ditartrate

Vinca Alkaloid Structural Biology Drug Design

3',4'-Anhydro Vincristine Ditartrate is a semi-synthetic vinca alkaloid with a defining 3',4'-dehydration modification that distinguishes it from vincristine. It enables precise SAR studies isolating the 3',4'-anhydro motif's role in tubulin binding, cytotoxic potency, and cellular transport. Uniquely suited for MDR research—probe whether this modification alters P-gp recognition. Leveraging the higher MTD of anhydro-analogs, it is an ideal starting material for drug conjugates and nanoparticle formulations. ≥95% purity.

Molecular Formula C₅₄H₆₆N₄O₂₁
Molecular Weight 1107.12
Cat. No. B1159571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Anhydro Vincristine Ditartrate
Synonyms3’,4’-Didehydro-4’-deoxy-22-oxo-vincaleukoblastine Ditartrate;  3’,4’-Anhydroleurocristine Ditartrate;  3’,4’-Anhydrovincristine Ditartrate;  Anhydroleurocristine Ditartrate;  Anhydrovincristine Ditartrate; 
Molecular FormulaC₅₄H₆₆N₄O₂₁
Molecular Weight1107.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Anhydro Vincristine Ditartrate: Structural Basis and Pharmacological Profile for Procurement Decisions


3',4'-Anhydro Vincristine Ditartrate (CAS 66337-94-8, free base) is a semi-synthetic derivative of the vinca alkaloid vincristine, characterized by a double bond at the 3',4' position of the vindoline moiety . This dehydration modification distinguishes it from the parent compound, vincristine, and other vinca alkaloids . The compound functions as a mitotic inhibitor by binding to tubulin, thereby disrupting microtubule polymerization and inducing cell cycle arrest in metaphase . As a research compound with a molecular weight of 1107.12 and a purity of ≥95%, it is intended for experimental applications in cancer biology and pharmacology .

Why In-Class Vinca Alkaloid Substitution is Not Possible: The Critical Structural Distinction of 3',4'-Anhydro Vincristine Ditartrate


The vinca alkaloid class is defined by potent antimitotic activity, yet subtle structural variations among its members, including vinblastine, vincristine, vindesine, and vinorelbine, translate into significant and quantifiable differences in cytotoxic potency, target binding affinity, cellular retention, and toxicity profiles [1]. For instance, vinblastine demonstrates nine-fold higher potency in inhibiting B16 melanoma cell proliferation compared to vinepidine, and vincristine exhibits a ten-fold higher aneugenic effect in human lymphocytes than vinorelbine [2][3]. Therefore, substituting one alkaloid for another without understanding these specific, data-driven distinctions is scientifically invalid. 3',4'-Anhydro Vincristine Ditartrate's unique 3',4'-anhydro modification is a structural alteration that fundamentally differentiates its pharmacological behavior from its parent and other analogs, as quantified in the evidence below [4].

Quantitative Evidence of Differentiation for 3',4'-Anhydro Vincristine Ditartrate Relative to Vincristine and Other Vinca Alkaloids


Structural Distinction: The 3',4'-Anhydro Modification as a Key Determinant of Pharmacological Activity

3',4'-Anhydro Vincristine Ditartrate differs structurally from its parent, vincristine, by the presence of a double bond at the 3',4' position of the vindoline moiety, a result of dehydration . In contrast, vincristine possesses a hydroxyl group at this location [1]. This specific modification is a known determinant of altered biological activity within the vinca alkaloid class. For instance, the closely related compound 3',4'-anhydrovinblastine (AHVB) is defined by the same structural change and has been shown to possess a distinct pharmacological profile compared to its parent, vinblastine, including a significantly higher maximum tolerated dose and reduced toxicity [2].

Vinca Alkaloid Structural Biology Drug Design

Cytotoxic Potency: Comparative Activity of Anhydro Vinca Derivatives in Tumor Cell Lines

Direct comparative cytotoxicity data for 3',4'-Anhydro Vincristine Ditartrate against vincristine are not publicly available. However, data for the structurally analogous compound 3',4'-anhydrovinblastine (AHVB) demonstrate a quantifiable difference in potency. In standard dose-response assays using P388 murine lymphocytic leukemia cells, AHVB exhibited an IC50 value distinct from both vincristine and vinorelbine (navelbine), confirming that the 3',4'-anhydro modification alters cytotoxic activity [1]. While the exact IC50 values are not detailed in the patent abstract, the existence of this differential is a key differentiator, and further comparative studies were conducted across a panel of cell lines including human breast carcinoma (MCF7) and lung carcinoma (H460) [1].

Cytotoxicity Antineoplastic Agents In Vitro Pharmacology

Tubulin Binding Affinity and Microtubule Dynamics: A Class Comparison of Vinca Alkaloid Interactions

While specific tubulin binding data for 3',4'-Anhydro Vincristine Ditartrate are not publicly available, the critical importance of tubulin binding affinity in determining in vivo efficacy and toxicity is well-established for vinca alkaloids [1]. A comparative study of vincristine, vinblastine, and vinorelbine revealed quantifiable differences in their overall binding affinities to tubulin (K1K2), with vincristine demonstrating the highest affinity, followed by vinblastine, and then vinorelbine [2]. These differences in binding affinity correlate with clinically used drug dosages, underscoring the direct link between this biochemical parameter and therapeutic application [2]. Furthermore, the relative abilities of these agents to inhibit microtubule assembly in vitro (measured by Ki) are distinguishable: vinepidine and vincristine (Ki: 0.079 and 0.085 µM) are more potent than vindesine (0.110 µM) and vinblastine (0.178 µM) [3].

Tubulin Polymerization Microtubule Dynamics Binding Affinity

Differential Cellular Uptake and Retention Among Vinca Alkaloids

Comparative studies on vincristine (VCR), vinblastine (VBL), and vindesine (VDS) demonstrate that these structurally related alkaloids exhibit markedly different patterns of cellular uptake, retention, and resistance profiles [1]. In murine lymphoblastic leukemia cells (L5178Y), VCR was the most active (IC50 = 5.8 nM) compared to VBL (44 nM) and VDS (35 nM), yet the amount of VBL taken up by cells was considerably larger than VDS, despite their similar cytotoxic potency [1]. This indicates that a significant portion of VBL is not utilized for its cytotoxic effect, a phenomenon that could differ for the anhydro derivative. Furthermore, a VCR-resistant subline (L5178Y/r) showed cross-resistance to VDS (IC50 increased by 11.4-fold) but not to VBL, demonstrating that drug resistance mechanisms are not uniform across the class and are influenced by subtle structural features [1].

Cellular Pharmacology Drug Resistance Vinca Alkaloid Transport

Validated Research and Industrial Application Scenarios for 3',4'-Anhydro Vincristine Ditartrate Based on Evidence


Investigating Structure-Activity Relationships (SAR) in Vinca Alkaloid Pharmacology

3',4'-Anhydro Vincristine Ditartrate is a critical tool for precise SAR studies aimed at understanding the pharmacological impact of the C-3',4' dehydration. By comparing its activity to that of vincristine (hydroxyl group at C-3',4') and vinblastine (methyl group at R1), researchers can isolate the contribution of this specific structural motif to tubulin binding, cytotoxic potency, and cellular transport, as inferred from established class comparisons [1][2].

Probing Mechanisms of Vinca Alkaloid Resistance and Cellular Retention

Given the established, non-uniform cross-resistance patterns among vincristine, vinblastine, and vindesine [3], this compound is ideally suited for research into multidrug resistance (MDR). It serves as a unique probe to determine if the 3',4'-anhydro modification alters recognition by P-glycoprotein or other drug efflux transporters, or if it modifies intracellular trafficking pathways compared to its parent, vincristine.

Developing Novel Conjugates and Formulations with Altered Pharmacokinetic Profiles

The 3',4'-anhydro modification is known to confer a different pharmacological profile, including a significantly higher maximum tolerated dose in animal models for the analog anhydrovinblastine [4]. This compound can therefore be used as a starting material or a reference standard for the development of novel drug conjugates or nanoparticle formulations designed to improve the therapeutic index or alter the biodistribution of vinca alkaloid-based therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',4'-Anhydro Vincristine Ditartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.